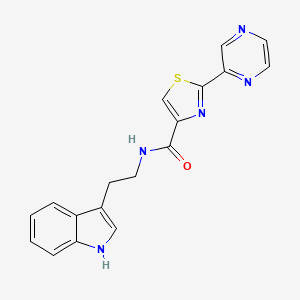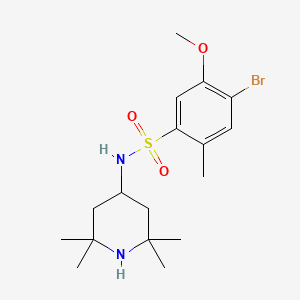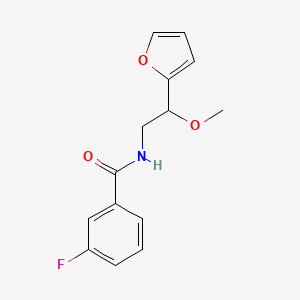
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- A study by Ramarao et al. (2004) describes the one-pot synthesis of fluorine-containing compounds, which are structurally related to 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide. This work emphasizes the convenience and efficiency of microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions for producing these compounds (Ramarao et al., 2004).
- Chopra and Row (2008) investigated the crystal structure of 3-fluoro-N-(3-fluorophenyl) benzamide, revealing the occurrence of concomitant polymorphism due to disorder in the crystal structure. This study is significant for understanding the molecular conformation and packing polymorphism of similar compounds (Chopra & Row, 2008).
Imaging and Sensing Applications
- Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research demonstrates the potential of these compounds in medical imaging, particularly in cancer diagnosis (Tu et al., 2007).
- Kepe et al. (2006) utilized a fluorine-substituted benzamide derivative as a molecular imaging probe for quantifying serotonin receptors in the living brains of Alzheimer's disease patients. This highlights the role of such compounds in neuroimaging and studying neurological disorders (Kepe et al., 2006).
- Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor with a furan-2-carboxamide group for detecting Cd2+ and CN− ions. This sensor's design, incorporating a structural component similar to 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, shows the compound's potential in environmental and biological sensing (Ravichandiran et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWQUZIINNSGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

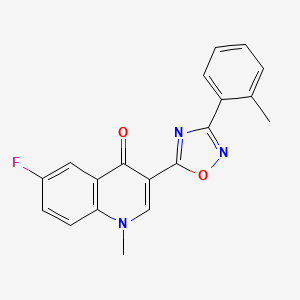
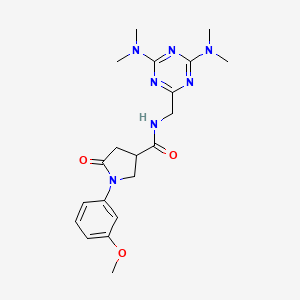
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)
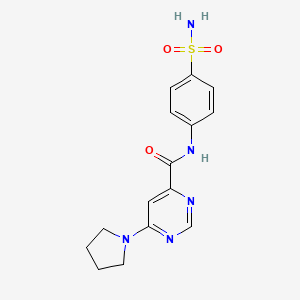
![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)
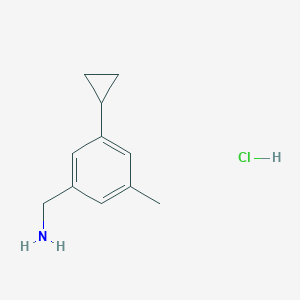
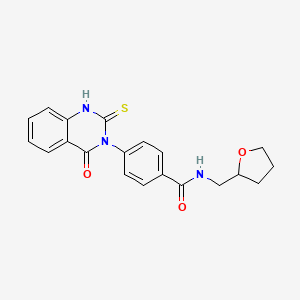
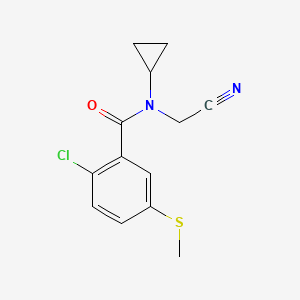
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
